molecular formula C11H12S B095034 2-Ethyl-5-methylbenzo[b]thiophene CAS No. 16587-51-2

2-Ethyl-5-methylbenzo[b]thiophene

Cat. No. B095034
CAS RN: 16587-51-2
M. Wt: 176.28 g/mol
InChI Key: FUHSVKSNUCZRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-methylbenzo[b]thiophene is a chemical compound that belongs to the class of heterocyclic aromatic compounds. It is a sulfur-containing organic compound that has a benzene ring fused to a thiophene ring. This compound has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 2-Ethyl-5-methylbenzo[b]thiophene is not fully understood. However, studies have shown that this compound exhibits its biological activity by interacting with specific targets in cells. For example, in cancer cells, 2-Ethyl-5-methylbenzo[b]thiophene has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival.

Biochemical And Physiological Effects

Studies have shown that 2-Ethyl-5-methylbenzo[b]thiophene exhibits various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethyl-5-methylbenzo[b]thiophene in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 2-Ethyl-5-methylbenzo[b]thiophene can be toxic to cells and animals, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Ethyl-5-methylbenzo[b]thiophene. One direction is to further investigate its potential applications in the field of pharmaceuticals. Studies could focus on optimizing the synthesis of this compound and testing its efficacy and safety in animal models. Another direction is to explore its potential applications in materials science. Studies could focus on using 2-Ethyl-5-methylbenzo[b]thiophene as a building block for the synthesis of new organic semiconductors and conducting polymers. Finally, future research could focus on elucidating the mechanism of action of this compound, which could lead to the development of new drugs and therapies.

Scientific Research Applications

2-Ethyl-5-methylbenzo[b]thiophene has been extensively studied for its potential applications in various fields. In the field of pharmaceuticals, this compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In materials science, 2-Ethyl-5-methylbenzo[b]thiophene has been used as a building block for the synthesis of organic semiconductors and conducting polymers. In organic synthesis, this compound has been used as a starting material for the synthesis of various bioactive compounds.

properties

CAS RN

16587-51-2

Product Name

2-Ethyl-5-methylbenzo[b]thiophene

Molecular Formula

C11H12S

Molecular Weight

176.28 g/mol

IUPAC Name

2-ethyl-5-methyl-1-benzothiophene

InChI

InChI=1S/C11H12S/c1-3-10-7-9-6-8(2)4-5-11(9)12-10/h4-7H,3H2,1-2H3

InChI Key

FUHSVKSNUCZRQQ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)C=CC(=C2)C

Canonical SMILES

CCC1=CC2=C(S1)C=CC(=C2)C

synonyms

2-Ethyl-5-methylbenzo[b]thiophene

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-ethyl-5-methylbenzo[b]thiophene was prepared in the same manner as described in Example 40A. Reaction of 5-methylbenzo[b]thiophene (3.4 mmoles, 0.50 g), t-BuLi (1.7 m, 5.1 mmoles, 3.0 ml) and ethyl iodide (6.8 mmoles, 0.54 ml) in THF (10 ml) yielded 0.58g (97%) of a light yellow liquid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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